1-Benzyl-2,3-piperazinedione
Overview
Description
1-Benzyl-2,3-piperazinedione is an organic compound with the molecular formula C11H12N2O2 It is a derivative of piperazine, characterized by the presence of a benzyl group attached to the nitrogen atom and two carbonyl groups at the 2 and 3 positions of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-piperazinedione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3-piperazinedione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the benzyl group or the piperazine ring, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include various oxygenated derivatives, such as acyclic diformamides, benzaldehyde, and benzoic acid .
Scientific Research Applications
1-Benzyl-2,3-piperazinedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-piperazinedione involves its interaction with various molecular targets and pathways. For instance, it has been shown to have amphetamine-like actions on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby activating surrounding serotonin receptors . This mechanism is similar to that of other psychoactive compounds, which makes it a subject of interest in neuropharmacology.
Comparison with Similar Compounds
- 1,4-Dibenzyl-2,3-piperazinedione
- 1,4-Dibenzyl-2,3,6-piperazinetrione
- 4-Benzoyl-1-benzyl-2-piperazinone
- 1,4-Dibenzoylpiperazine
Uniqueness: 1-Benzyl-2,3-piperazinedione is unique due to its specific structural features, such as the benzyl group and the two carbonyl groups on the piperazine ring. These features confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-benzylpiperazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(15)13(7-6-12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSYHDWYHBPYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367317 | |
Record name | 1-Benzyl-2,3-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63352-56-7 | |
Record name | 1-Benzyl-2,3-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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